molecular formula C25H23NO4S B571770 (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid CAS No. 1244724-97-7

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid

Cat. No.: B571770
CAS No.: 1244724-97-7
M. Wt: 433.522
InChI Key: ZXVKPJJQNJPHQT-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of a phenylthio group adds to its unique chemical properties, making it a valuable intermediate in various organic synthesis processes.

Future Directions

A study has shown that 4-(phenylthio)butanoic acid, an HDAC inhibitor with anti-fibrotic effects in vivo, reduces hemin-induced human kidney organoid fibrosis . This suggests that “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” and similar compounds could potentially be used in the treatment of fibrosis and other related conditions in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

    Formation of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amino acid with a phenylthiol derivative under suitable conditions.

    Final Deprotection and Purification: The final product is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification through techniques like crystallization or chromatography.

Industrial Production Methods

Industrial production of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenylthio derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Fmoc-3-amino-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a phenylthio group.

    ®-N-Fmoc-3-amino-4-(ethylthio)butanoic acid: Contains an ethylthio group instead of a phenylthio group.

Uniqueness

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical properties compared to its methylthio and ethylthio analogs. The phenylthio group can participate in specific interactions and reactions that are not possible with other thio groups, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVKPJJQNJPHQT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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